![molecular formula C15H14O3 B1596768 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one CAS No. 4047-24-9](/img/structure/B1596768.png)
1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one
Overview
Description
1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Biological Activity
1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one, also known as a benzyloxy-substituted phenolic compound, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14O3, with a molar mass of approximately 242.27 g/mol. The compound features a hydroxyl group, a ketone functional group, and a benzyloxy substituent, contributing to its reactivity and biological activity. Its enaminone structure is significant for potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has demonstrated the ability to combat oxidative stress, which is crucial for maintaining cellular health. Antioxidants are essential in preventing damage caused by free radicals.
- Anti-inflammatory Effects : In vitro studies suggest that derivatives of this compound can inhibit various enzymes involved in inflammatory processes. This positions it as a candidate for further pharmacological exploration aimed at treating inflammatory diseases.
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, indicating that this compound may possess similar properties. Further studies are required to evaluate its efficacy against various pathogens.
Synthesis Methods
The synthesis of this compound typically involves several steps, including careful temperature control to achieve high yields. The general synthetic route includes the reaction of 2-hydroxyacetophenone with appropriate reagents to introduce the benzyloxy group.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethan-1-one | C15H14O3 | Contains a para-substituted hydroxyl group |
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone | C22H20O4 | Has two benzyloxy groups enhancing lipophilicity |
2-(Benzyloxy)-6-hydroxyacetophenone | C15H14O3 | Acetophenone derivative with similar reactivity |
The structural specificity of this compound may confer distinct biological activities compared to these similar compounds, influencing its reactivity patterns and interaction profiles within biological systems.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- In one study, derivatives of this compound were evaluated for their anti-inflammatory properties through enzyme inhibition assays. Results indicated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use in managing inflammatory conditions .
- Another study focused on the antioxidant capacity of the compound using various assays such as DPPH and ABTS radical scavenging tests. The findings demonstrated that the compound effectively reduced oxidative stress markers in cell cultures .
Q & A
Basic Research Questions
Q. What is the structural significance of the benzyloxy and hydroxyl groups in 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one, and how do they influence reactivity?
The compound contains an acetophenone backbone with a benzyloxy group at position 2 and a hydroxyl group at position 6. The benzyloxy group acts as an electron donor, directing electrophilic substitution to adjacent positions, while the hydroxyl group enables hydrogen bonding and tautomerism. These functional groups necessitate protection strategies during synthesis (e.g., benzyl for hydroxyl groups) to prevent side reactions like oxidation or unwanted substitution. Stability under acidic/basic conditions must be evaluated to optimize synthetic pathways .
Q. What are the critical steps in synthesizing this compound?
A common approach involves:
- Selective benzylation : Reacting a dihydroxyacetophenone precursor with benzyl bromide under basic conditions (K₂CO₃/DMF, 60–80°C) to protect the hydroxyl group at position 2.
- Acylation/Fries rearrangement : Acid-catalyzed (e.g., AlCl₃) rearrangement to position the ketone group. Key parameters include anhydrous conditions during acylation and solvent selection (polar aprotic solvents like DMF) to maximize yield. Purity is confirmed via TLC (ethyl acetate/hexane) and HPLC .
Q. Which analytical methods are essential for characterizing this compound?
- 1H/13C NMR : Identifies aromatic proton environments and confirms substitution patterns.
- LC-MS : Validates molecular weight and detects impurities.
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) groups.
- Melting point analysis : Ensures consistency with literature values. Cross-referencing with databases like NIST or Merck ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzyloxy-acetophenone derivatives?
Contradictions often arise from variations in:
- Assay conditions : Differences in solvent (DMSO concentration), cell lines, or pathogen strains.
- Compound purity : Impurities from incomplete benzylation or oxidation byproducts. Mitigation strategies include:
- Standardizing protocols (e.g., CLSI guidelines for antimicrobial assays).
- Using orthogonal assays (e.g., time-kill kinetics alongside MIC determinations).
- Conducting QSAR modeling to correlate substituent effects with activity trends .
Q. What advanced techniques elucidate tautomeric behavior in this compound?
- Variable-temperature NMR : Tracks hydroxyl proton shifts to identify keto-enol equilibria.
- UV-Vis spectroscopy : Monitors λmax shifts with pH changes, revealing tautomer prevalence.
- DFT calculations : Predicts thermodynamic stability of tautomers (B3LYP/6-311++G** basis set). Solid-state NMR (e.g., CP/MAS) can further probe tautomerism in crystalline forms .
Q. What strategies minimize toxicity during in vivo studies?
- Structural modifications : Replace benzyl with biodegradable groups (e.g., p-methoxybenzyl).
- Prodrug design : Incorporate ester linkages for controlled release.
- Nanoformulation : Use PEGylated liposomes to reduce systemic exposure. Preclinical safety profiling should include Ames tests (mutagenicity) and hepatocyte assays (CYP450 interactions) .
Q. How does the compound’s environmental persistence impact ecotoxicology studies?
Assess degradation pathways via:
- Hydrolysis studies : Vary pH (2–12) and monitor half-life.
- Photolysis : Expose to UV light (254 nm) to simulate sunlight degradation.
- Microbial degradation : Use OECD 301B guidelines to evaluate biodegradability. Ecotoxicity is quantified using Daphnia magna (LC50) and algal growth inhibition tests .
Properties
IUPAC Name |
1-(2-hydroxy-6-phenylmethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(16)15-13(17)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h2-9,17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKWVASSCBEYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379442 | |
Record name | 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4047-24-9 | |
Record name | 1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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